

# The Discovery and Synthesis of AMG 837 Calcium Hydrate: A Technical Guide

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Compound of Interest		
Compound Name:	AMG 837 calcium hydrate	
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### **Abstract**

AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Developed by Amgen, it emerged from a high-throughput screening campaign and subsequent lead optimization of a series of  $\beta$ -substituted phenylpropanoic acids.[2][3] As a GPR40 agonist, AMG 837 enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic candidate for the treatment of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of **AMG 837 calcium hydrate**.

## **Discovery and Lead Optimization**

The discovery of AMG 837 was the result of a focused drug discovery program aimed at identifying small molecule agonists of GPR40.[2][3] The process began with a high-throughput screening (HTS) campaign that identified a lead series of  $\beta$ -substituted phenylpropanoic acids. [2][3] Through a process of lead optimization, the potency and pharmacokinetic properties of this initial series were improved, ultimately leading to the identification of AMG 837.[2][4][5] A key structural feature of AMG 837 is the introduction of an alkyne at the  $\beta$ -position relative to the carboxylic acid and a substituted biaryl group, which significantly increased its potency for GPR40.[2]



Below is a logical workflow representing the discovery process of AMG 837.



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Figure 1: Discovery workflow of AMG 837.

# Synthesis of AMG 837 Calcium Hydrate

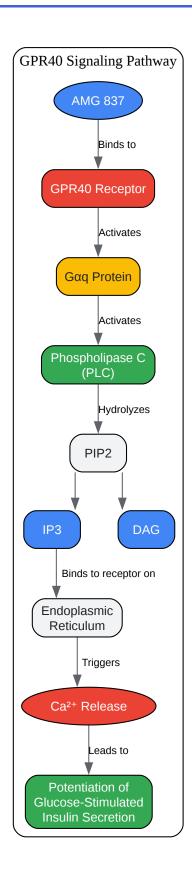
The chemical name for AMG 837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[2] The synthesis of AMG 837 involves a convergent approach, coupling two key fragments: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid and 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl.[4] While a detailed, step-by-step protocol for the synthesis of the calcium hydrate salt is not publicly available, the general strategy has been outlined.[4] The synthesis and characterization of AMG 837 were conducted by the Amgen Chemistry Research and Discovery Department.[2] The final compound was determined to be >98% pure by HPLC.[2]

## **Mechanism of Action and Signaling Pathway**

AMG 837 acts as a partial agonist at the GPR40 receptor.[2][6] GPR40 is primarily coupled to the Gαq class of G-proteins.[2] Upon binding of AMG 837, the receptor undergoes a conformational change, leading to the activation of Gαq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key signaling event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[2]

The signaling pathway is illustrated in the diagram below.





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Figure 2: GPR40 signaling cascade initiated by AMG 837.



# **Preclinical Pharmacology: In Vitro Characterization**

The activity of AMG 837 on the GPR40 receptor was assessed through a series of in vitro biochemical and cell-based assays.[2]

**Ouantitative In Vitro Data** 

Assay Type	Cell Line	Parameter	AMG 837 Value	Reference
GTPyS Binding	A9_GPR40	EC50	1.5 ± 0.1 nM	[2]
Inositol Phosphate Accumulation	A9_GPR40	EC50	7.8 ± 1.2 nM	[2]
Aequorin Ca2+ Flux	CHO cells	EC50 (0.01% HSA)	12.0 ± 0.9 nM	[2]
Aequorin Ca2+ Flux	CHO cells	EC50 (100% human serum)	2,140 ± 310 nM	[2]
Insulin Secretion	Isolated Mouse Islets	EC50	142 ± 20 nM	[2]

### **Experimental Protocols**

This assay measures the binding of the non-hydrolyzable GTP analog, [ $^{35}$ S]GTP $_{\gamma}$ S, to G $_{\alpha}$ q proteins upon receptor activation.[2]

- Cell Membranes: Prepared from an A9 cell line stably expressing GPR40 (A9\_GPR40).[2]
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>.[7]
- Procedure:
  - Cell membranes were incubated with varying concentrations of AMG 837, 0.1 μM GDP, and 400 pM [<sup>35</sup>S]GTPγS in a 96-well plate.[7]
  - The plate was incubated for 60 minutes at room temperature.
  - 20 μl of 3% NP-40 was added to each well, followed by a 30-minute incubation.



The amount of bound [35S]GTPγS was determined using a scintillation proximity assay.[2]
 [3]

This assay quantifies the production of inositol phosphates, a downstream second messenger of  $G\alpha q$  activation.[2]

- Cell Line: A9\_GPR40 cells.[7]
- Procedure:
  - Cells were incubated with AMG 837 in the presence of 0.01% human serum albumin (HSA).[7]
  - The reaction was stopped, and the accumulated inositol phosphates were extracted.[2]
  - The amount of inositol phosphate was quantified.[2]

This assay measures changes in intracellular calcium concentration using a Ca<sup>2+</sup>-sensitive bioluminescent reporter, aequorin.[2]

- Cell Line: CHO cells co-transfected with GPR40 and aequorin expression plasmids.[2]
- Procedure:
  - Cells were incubated with varying concentrations of AMG 837.[2]
  - The resulting luminescence, proportional to the intracellular Ca<sup>2+</sup> concentration, was measured.[2]
  - To assess the impact of protein binding, the assay was also performed in the presence of 0.01% HSA and 100% human serum.

This assay evaluates the effect of AMG 837 on insulin secretion from primary pancreatic islets in a glucose-dependent manner.[2]

- Islets: Isolated from mice.[7]
- Procedure:



- Islets were incubated with varying concentrations of AMG 837 in the presence of 16.7 mM glucose.[7][8]
- The amount of insulin secreted into the medium was measured by ELISA.[2]
- The GPR40-dependency of the effect was confirmed using islets isolated from GPR40 knockout mice.[2]

## **Preclinical Pharmacology: In Vivo Characterization**

The anti-diabetic activity of AMG 837 was evaluated in vivo using glucose tolerance tests in normal Sprague-Dawley rats and obese Zucker fatty rats.[2]

Quantitative In Vivo Data (Zucker Fatty Rats, 21-day

daily dosing)

Dose of AMG 837	Decrease in Glucose AUC (Day 1)	Decrease in Glucose AUC (Day 21)	Reference
0.03 mg/kg	17%	7%	[2]
0.1 mg/kg	34% (p<0.001)	15% (p<0.05)	[2]
0.3 mg/kg	39% (p<0.001)	25% (p<0.001)	[2]

# Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

- Animal Models: 8-week old male Zucker fatty (fa/fa) rats.[3]
- Procedure:
  - Rats were administered a single daily oral dose of AMG 837 (0.03, 0.1, or 0.3 mg/kg) or vehicle for 21 days.[2]
  - On day 1 and day 21, thirty minutes after the final dose, an intraperitoneal glucose challenge was performed.[2]



 Blood glucose and plasma insulin levels were measured at various time points after the glucose challenge.

### Conclusion

AMG 837 is a well-characterized, potent, and orally bioavailable partial agonist of GPR40 that effectively enhances glucose-stimulated insulin secretion and lowers blood glucose levels in preclinical models of type 2 diabetes.[1][2] Its discovery through a systematic lead optimization campaign highlights the potential of targeting GPR40 for the treatment of metabolic diseases. The data presented in this technical guide provide a comprehensive overview of the discovery and preclinical development of **AMG 837 calcium hydrate**, offering valuable insights for researchers and scientists in the field of drug development. Although AMG 837 did not progress to later stages of clinical development, the knowledge gained from its study has significantly contributed to the understanding of GPR40 pharmacology.[6]

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